tert-Butyl 4-allyl-5-methoxypyridin-3-ylcarbamate
Overview
Description
Tert-Butyl 4-allyl-5-methoxypyridin-3-ylcarbamate: is a chemical compound with the molecular formula C14H20N2O3 and a molecular weight of 264.32 g/mol . This compound is part of the pyridine family, which consists of nitrogen-containing heterocyclic aromatic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-allyl-5-methoxypyridin-3-ylcarbamate typically involves the following steps:
Starting Material: : The synthesis begins with 5-methoxypyridin-3-ylamine as the starting material.
Alkylation: : The pyridin-3-ylamine undergoes alkylation with allyl bromide to introduce the allyl group at the 4-position.
Protection: : The amino group is then protected using tert-butyl carbamate to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors and automated systems to ensure consistency and efficiency. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Tert-Butyl 4-allyl-5-methoxypyridin-3-ylcarbamate: can undergo various chemical reactions, including:
Oxidation: : The allyl group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: : The compound can be reduced to remove the allyl group, resulting in a simpler pyridine derivative.
Substitution: : The methoxy group can be substituted with other functional groups, depending on the reagents used.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include chromium(VI) oxide and potassium permanganate .
Reduction: : Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: : Various nucleophiles and electrophiles can be used to substitute the methoxy group.
Major Products Formed
Oxidation: : The major products include 4-allyl-5-methoxypyridine-3-carboxylic acid and 4-allyl-5-methoxypyridine-3-aldehyde .
Reduction: : The major product is 4-allyl-5-methoxypyridine .
Substitution: : The products depend on the specific nucleophile or electrophile used.
Scientific Research Applications
Tert-Butyl 4-allyl-5-methoxypyridin-3-ylcarbamate: has several scientific research applications:
Chemistry: : It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: : The compound can be used in biological studies to investigate the effects of pyridine derivatives on biological systems.
Industry: : It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which tert-Butyl 4-allyl-5-methoxypyridin-3-ylcarbamate exerts its effects involves its interaction with molecular targets and pathways. The specific mechanism depends on the context in which the compound is used, such as in biological systems or chemical reactions.
Comparison with Similar Compounds
Tert-Butyl 4-allyl-5-methoxypyridin-3-ylcarbamate: can be compared with other similar compounds, such as:
Tert-Butyl 4-formyl-5-methoxypyridin-3-ylcarbamate
Tert-Butyl 4-iodo-5-methoxypyridin-3-ylcarbamate
Tert-Butyl 5-methoxypyridin-3-ylcarbamate
These compounds share the pyridine core but differ in their substituents, leading to variations in their chemical properties and applications.
Properties
IUPAC Name |
tert-butyl N-(5-methoxy-4-prop-2-enylpyridin-3-yl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3/c1-6-7-10-11(8-15-9-12(10)18-5)16-13(17)19-14(2,3)4/h6,8-9H,1,7H2,2-5H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAKZRZZYGKNUBZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CN=CC(=C1CC=C)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90670130 | |
Record name | tert-Butyl [5-methoxy-4-(prop-2-en-1-yl)pyridin-3-yl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90670130 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1045859-16-2 | |
Record name | tert-Butyl [5-methoxy-4-(prop-2-en-1-yl)pyridin-3-yl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90670130 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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